![molecular formula C8H6N4O B1491678 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2092706-51-7](/img/structure/B1491678.png)
2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
- A study demonstrated the synthesis of derivatives related to the query compound, evaluating their antioxidant and antimicrobial activities. These compounds showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, suggesting their potential in developing new antimicrobial agents (Bassyouni et al., 2012).
- Another research focused on the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, exploring cyclocondensation reactions for their creation, indicating a methodological advancement in the synthesis of complex heterocycles (Khalafy et al., 2014).
Novel Synthesis Techniques
- Innovative aqueous synthesis techniques for methylimidazo[1,2-a]pyridines without deliberate addition of catalysts were reported, showcasing a greener approach to synthesizing imidazo-pyridine derivatives. The study also highlighted Ag-catalyzed intramolecular aminooxygenation, producing imidazo[1,2-a]pyridine-3-carbaldehydes, demonstrating versatility in synthetic organic chemistry (Mohan et al., 2013).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to exhibit potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the solubility of a compound in aqueous media can significantly impact its bioavailability .
Result of Action
It is known that imidazole derivatives can exhibit a variety of biological activities, which suggests that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(6-formylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c9-1-2-11-3-4-12-8(11)5-7(6-13)10-12/h3-6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQQIDHKZHEMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C=O)N1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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